molecular formula C19H18ClF3N2O4S B4880481 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4880481
M. Wt: 462.9 g/mol
InChI Key: JNGRKFXFPBRDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a chloro-substituted phenyl ring, a pyrrolidine ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl ring. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the key intermediates, such as 2-chloro-4-pyrrolidin-1-ylsulfonylphenol and 2-(trifluoromethyl)phenylamine. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, resulting in the formation of amines or alcohols.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: It can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be utilized in the development of new materials with specialized properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonyl group may form hydrogen bonds with amino acid residues in the active site of an enzyme, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biological pathway it regulates.

Comparison with Similar Compounds

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-chloro-4-pyrrolidin-1-ylsulfonylphenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N-(2-trifluoromethylphenyl)acetamide: Lacks the sulfonyl and pyrrolidine groups, leading to distinct biological and chemical behavior.

    2-chloro-4-pyrrolidin-1-ylsulfonylbenzoic acid: Contains a carboxylic acid group instead of the acetamide group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O4S/c20-15-11-13(30(27,28)25-9-3-4-10-25)7-8-17(15)29-12-18(26)24-16-6-2-1-5-14(16)19(21,22)23/h1-2,5-8,11H,3-4,9-10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGRKFXFPBRDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.